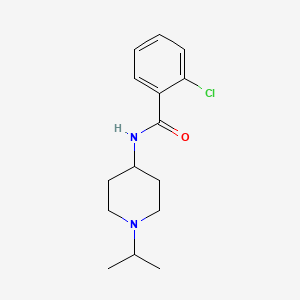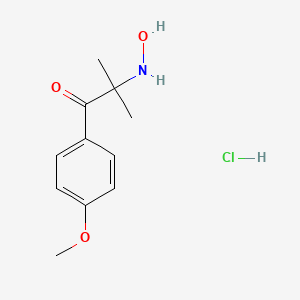
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as JNJ-193, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting biological properties.
Mechanism of Action
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is mainly expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the D3 receptor, this compound reduces the release of dopamine in this pathway, which can lead to a decrease in drug-seeking behavior and addiction. This compound also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been shown to reduce the release of dopamine in the mesolimbic pathway, which can lead to a decrease in drug-seeking behavior and addiction. This compound has also been found to increase the levels of serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. This compound also has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some studies.
Future Directions
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has shown promising results in animal models for various diseases. Future research could focus on studying its efficacy in clinical trials for schizophrenia, depression, anxiety, and drug addiction. Furthermore, the mechanism of action of this compound could be further elucidated to understand its effects on various neurotransmitter systems. Other piperidine derivatives could also be synthesized and studied for their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It acts as a selective antagonist of the dopamine D3 receptor and has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-addictive properties in animal models. This compound has several advantages for lab experiments but also has some limitations. Future research could focus on studying its efficacy in clinical trials and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of 2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-isopropylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain this compound in pure form.
Scientific Research Applications
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and drug addiction. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-addictive properties in animal models.
properties
IUPAC Name |
2-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMRFVJPVCBKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)


![6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4969236.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)